molecular formula C9H14N2O2 B15241547 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid

3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid

Cat. No.: B15241547
M. Wt: 182.22 g/mol
InChI Key: WLGUVQWBAQSVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is a compound that features an imidazole ring, a common structural motif in many biologically active molecules. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid typically involves the condensation of 1H-imidazole with 4-chloromethylbenzaldehyde, followed by a series of steps to achieve the target compound . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, which are essential for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Scientific Research Applications

3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism by which 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid exerts its effects involves interaction with specific molecular targets and pathways. The imidazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-2-(1-methyl-1H-imidazol-4-yl)butanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

3-methyl-2-(1-methylimidazol-4-yl)butanoic acid

InChI

InChI=1S/C9H14N2O2/c1-6(2)8(9(12)13)7-4-11(3)5-10-7/h4-6,8H,1-3H3,(H,12,13)

InChI Key

WLGUVQWBAQSVHU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CN(C=N1)C)C(=O)O

Origin of Product

United States

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